molecular formula C14H13FO2S B4405316 1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene CAS No. 61081-31-0

1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene

Cat. No.: B4405316
CAS No.: 61081-31-0
M. Wt: 264.32 g/mol
InChI Key: FRTJAHUWIMDJPG-UHFFFAOYSA-N
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Description

1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene is an organic compound with the molecular formula C14H13FO2S It is a derivative of benzene, where a fluorine atom is attached to the benzene ring, and a sulfonylmethyl group is attached to the 2-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene can be synthesized through a multi-step process. One common method involves the reaction of 1-fluoro-2-nitrobenzene with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reduced using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

Scientific Research Applications

1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The sulfonylmethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-fluoro-2-{[(4-chlorophenyl)sulfonyl]methyl}benzene
  • 1-fluoro-2-{[(4-methoxyphenyl)sulfonyl]methyl}benzene
  • 1-fluoro-2-{[(4-nitrophenyl)sulfonyl]methyl}benzene

Uniqueness

1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene is unique due to the presence of the fluorine atom and the sulfonylmethyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the sulfonylmethyl group provides a site for further chemical modifications .

Properties

IUPAC Name

1-fluoro-2-[(4-methylphenyl)sulfonylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2S/c1-11-6-8-13(9-7-11)18(16,17)10-12-4-2-3-5-14(12)15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTJAHUWIMDJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388158
Record name STK290769
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61081-31-0
Record name STK290769
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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